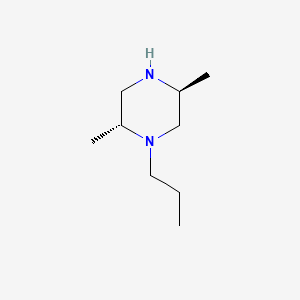

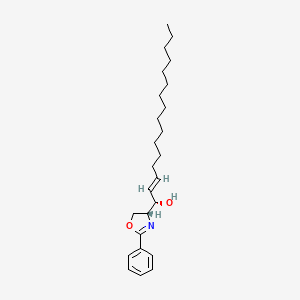

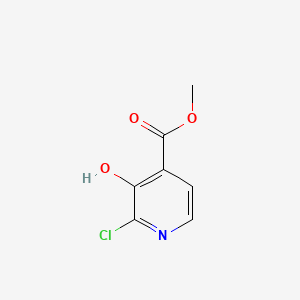

![molecular formula C6H11Cl2N3 B573759 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride CAS No. 165894-07-5](/img/structure/B573759.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride

Overview

Description

“4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride” is a chemical compound that is synthesized in a cost-efficient manner . It is an important building block for medicinal chemistry . The compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold .

Synthesis Analysis

The synthesis of this compound involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents in different positions of pyrazole and/or piperazine rings is shown .Chemical Reactions Analysis

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilization of building blocks obtained for different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated .Physical And Chemical Properties Analysis

The physical and chemical properties of screening compounds, as well as the building blocks for its synthesis, are strictly controlled . The compound is designed as a promising MedChem fragment and corresponding building block for production .Scientific Research Applications

Pyrazine Derivatives in Pharmacology

Pyrazine derivatives, including 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride, are prominent for their diverse pharmacological effects, such as antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer for various types, antidiabetic, treatment for arteriosclerosis, and antiviral properties. The interest in pyrazine derivatives stems from their occurrence in nature and the synthetic methods developed for their synthesis. These compounds have been the focus of patents and research aiming to rationalize their biological activities for developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Pyrazine Derivatives in Energetic Materials

Recent years have seen the application of high-nitrogen-containing azine energy materials, including pyrazine derivatives, as a hot spot in the field of energy materials. These compounds exhibit significant synthetic, structural, and theoretical interest due to their physical, chemical, sensitivity, thermal, and detonation properties. Some pyrazine energetic compounds, such as 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), have shown potential value in improving the burning rate and reducing the characteristic signal of propellants, reducing sensitivity and improving detonation performance of mixed explosives, and increasing the gas content in gas generators. This broad application prospect underscores the importance of pyrazine derivatives in energetic materials research (Yongjin & Shuhong, 2019).

Pyrazine Derivatives in Optoelectronic Materials

Functionalized quinazolines and pyrimidines, including pyrazine derivatives, have been researched extensively for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proved valuable for creating novel optoelectronic materials. These materials showcase potential in the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, as well as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Pyrazine Derivatives in Food Science

Control strategies of pyrazines generation from the Maillard reaction have been emphasized due to their contribution to baking, roasted, and nutty flavors in food products. Research in this area includes utilizing new reactants, modifying reaction conditions, and adopting emerging techniques to promote or suppress the generation of pyrazines during food processing. This highlights the significance of pyrazines in enhancing food flavors and the strategic methods developed to control their formation in the food industry (Yu et al., 2021).

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in medicinal chemistry , suggesting that it may interact with a variety of biological targets depending on the specific functional groups attached to its core structure .

Mode of Action

The compound’s interaction with its targets would depend on the specific functional groups introduced to its core structure . These functional groups can be neutral or functionalized in different positions of pyrazole and/or piperazine rings .

Biochemical Pathways

Given its use as a building block in medicinal chemistry , it’s plausible that it could be involved in a variety of biochemical pathways depending on the specific functional groups attached to its core structure .

Pharmacokinetics

As a building block in medicinal chemistry , its pharmacokinetic properties would likely be influenced by the specific functional groups introduced to its core structure .

Result of Action

Given its use as a building block in medicinal chemistry , the effects of this compound would likely depend on the specific functional groups introduced to its core structure .

Action Environment

As a building block in medicinal chemistry , these factors would likely be influenced by the specific functional groups introduced to its core structure .

Future Directions

Biochemical Analysis

Biochemical Properties

It has been found to be a potential inhibitor of the Hepatitis B Virus (HBV) core protein . This suggests that it may interact with certain enzymes and proteins involved in the life cycle of HBV .

Cellular Effects

In the context of HBV infection, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride may influence cell function by inhibiting the HBV core protein . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism related to the virus .

Molecular Mechanism

Its potential role as an inhibitor of the HBV core protein suggests that it may bind to this protein and inhibit its function .

Dosage Effects in Animal Models

In animal models, specifically in a HBV AAV mouse model, the compound demonstrated inhibition of HBV DNA viral load when administered orally .

Properties

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c1-2-8-9-4-3-7-5-6(1)9;;/h1-2,7H,3-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMICXXVEAZRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743185 | |

| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165894-07-5 | |

| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

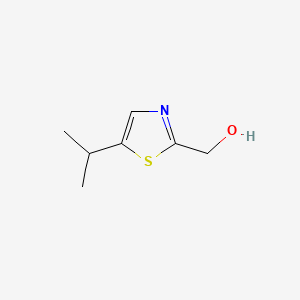

![2-Methyltetrahydropyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B573677.png)